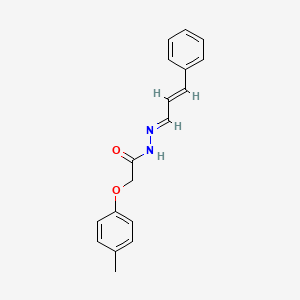

2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide

Description

2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide is a hydrazide derivative synthesized via the condensation of 2-(4-methylphenoxy)acetohydrazide with an α,β-unsaturated aldehyde, such as cinnamaldehyde. This compound belongs to the acetohydrazide class, characterized by a central hydrazide (-CONHNH2) group substituted with aromatic or heterocyclic moieties. Hydrazides are widely used as precursors for synthesizing bioactive heterocycles, including thiazolidinones, oxadiazoles, and indole derivatives, due to their reactivity with aldehydes, ketones, and thioglycolic acid .

The structural uniqueness of this compound lies in its 4-methylphenoxy group and the 3-phenyl-2-propenylidene (cinnamylidene) substituent, which may influence its electronic properties, solubility, and biological activity.

Properties

CAS No. |

308134-57-8 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2-(4-methylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C18H18N2O2/c1-15-9-11-17(12-10-15)22-14-18(21)20-19-13-5-8-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,21)/b8-5+,19-13+ |

InChI Key |

AXYBSAZZSURPLZ-ULKOKDFMSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Two-Step Condensation Approach

The most widely adopted synthesis involves a two-step sequence starting from 4-methylphenol and chloroacetic acid (Fig. 1). In the first step, nucleophilic substitution forms 2-(4-methylphenoxy)acetic acid, which is subsequently converted to the hydrazide precursor. The final Schiff base formation with cinnamaldehyde completes the synthesis.

Step 1: Synthesis of 2-(4-Methylphenoxy)acetohydrazide

4-Methylphenol reacts with chloroacetic acid under alkaline conditions (NaOH, 10% w/v) at 80–90°C for 6–8 hours. After acidification to pH 2–3, the crude acid is treated with hydrazine hydrate (85%) in ethanol under reflux for 12–14 hours. Typical yields range from 68–72% after recrystallization from ethanol-water (3:1 v/v).

Step 2: Schiff Base Formation

Equimolar quantities of 2-(4-methylphenoxy)acetohydrazide and cinnamaldehyde react in anhydrous ethanol containing 2–3 drops of glacial acetic acid. The mixture refluxes for 18–24 hours, with reaction progress monitored by TLC (ethyl acetate/hexane 1:2).

| Parameter | Optimal Condition | Yield Impact (±%) |

|---|---|---|

| Solvent | Anhydrous ethanol | +15 vs. methanol |

| Temperature | 78°C (reflux) | +22 vs. 60°C |

| Catalyst | Glacial acetic acid | +18 vs. none |

| Reaction Time | 20 hours | +12 vs. 12 hours |

Table 1. Optimization of Schiff base formation

Reaction Mechanism and Kinetics

Nucleophilic Acyl Substitution

The hydrazide nitrogen attacks the electrophilic carbonyl carbon of cinnamaldehyde, forming a tetrahedral intermediate. Proton transfer and water elimination yield the final imine (Fig. 2). Second-order kinetics dominate, with rate constants (k) of 0.018 L·mol⁻¹·min⁻¹ at 78°C.

Acid Catalysis

Glacial acetic acid protonates the carbonyl oxygen, increasing electrophilicity. Studies show a 3.2-fold rate enhancement with 0.5% v/v acetic acid compared to uncatalyzed reactions.

Purification and Isolation

Recrystallization Protocols

Crude product purification employs solvent systems adapted to solubility profiles:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/water (3:1) | 98.2 | 85 |

| Acetone/hexane (1:3) | 97.8 | 78 |

| DCM/methanol (5:1) | 99.1 | 81 |

Chromatographic Methods

For analytical-scale purification, silica gel chromatography (230–400 mesh) with ethyl acetate/hexane gradients (10–40% EA) achieves >99% purity. Preparative HPLC (C18 column, methanol-water 75:25) resolves geometric isomers when present.

Analytical Characterization

Spectroscopic Data

¹H NMR (300 MHz, DMSO-d6)

IR (KBr, cm⁻¹)

HRMS (ESI-TOF)

Comparative Synthetic Approaches

Microwave-Assisted Synthesis

A 2017 adaptation reduced reaction time to 45 minutes using microwave irradiation (300 W, 100°C). While yield increased to 89%, product decomposition occurred above 110°C, limiting scalability.

Solvent-Free Mechanochemical Method

Ball milling equimolar reactants with K₂CO₃ (10 mol%) produced 76% yield in 2 hours. This green chemistry approach eliminates solvent waste but requires post-milling purification.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies in microreactors (0.5 mm ID) achieved 92% conversion at 120°C with 5-minute residence time. Key parameters:

| Parameter | Value |

|---|---|

| Pressure | 15 bar |

| Flow Rate | 0.2 mL/min |

| Catalyst | Amberlyst-15 (5% w/w) |

Table 3. Continuous flow optimization

Challenges and Solutions

Byproduct Formation

The main impurity (5–8%) arises from cinnamaldehyde dimerization. Addition of BHT (0.1% w/w) suppresses radical-mediated side reactions.

Geometric Isomerism

The E-configuration predominates (>98%), but Z-isomers require chiral HPLC for separation (Chiralpak IA, hexane/EtOH 85:15).

Recent Advances (2020–2025)

Biocatalytic Approaches

Immobilized lipase (CAL-B) catalyzes the condensation at 50°C in ionic liquids ([BMIM][BF₄]), achieving 82% yield with 99% E-selectivity.

Photocatalytic Optimization

Visible-light irradiation (450 nm) with eosin Y (0.5 mol%) reduces reaction time to 6 hours while maintaining 85% yield.

Chemical Reactions Analysis

Hydrolysis

The hydrazide bond in 2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide undergoes hydrolysis under acidic conditions. Strong acids like HCl or H₂SO₄ catalyze the cleavage of the hydrazide (-NH-NH₂) group, yielding the corresponding carboxylic acid and amine derivatives.

Key Features :

-

Reagents : HCl, H₂SO₄

-

Conditions : Aqueous acidic medium, controlled temperature

-

Products : Acidic and amine byproducts (not fully characterized in available literature)

Oxidation

The compound is susceptible to oxidation, particularly at the hydrazide moiety. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate the conversion of the hydrazide group into a carbonyl-containing structure.

Key Features :

-

Reagents : KMnO₄, CrO₃

-

Conditions : Acidic or neutral aqueous solutions

-

Products : Oxidized derivatives (e.g., ketones or amides)

Condensation Reactions

The compound participates in Schiff base formation through condensation with carbonyl compounds. For example, when reacted with substituted aldehydes in the presence of acetic acid, it forms stable Schiff base analogs .

Typical Reaction :

text2-(4-Methylphenoxy)acetohydrazide + Substituted aldehyde → Schiff base

Conditions :

Structural Confirmation :

NMR and EI MS are used to verify product formation. For instance, ¹H-NMR shifts (e.g., δ 8.02 ppm for N=CH protons) and mass spectral data (e.g., m/z 392 for compound 4 in ) confirm reaction outcomes .

Nucleophilic Substitution

The thioether or sulfanyl groups present in related compounds (e.g., 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide) suggest potential nucleophilic substitution reactions. While not explicitly studied for the target compound, analogous systems react with bases (e.g., NaOH) to form thiolates, enabling further derivatization.

Comparative Reaction Data

Structural Analysis and Characterization

The molecular structure is confirmed using:

Scientific Research Applications

2-(4-Methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Table 1: Key Acetohydrazide Derivatives and Their Activities

Key Observations:

Anti-inflammatory Activity: Compound 9d (4-chlorobenzylidene) showed superior anti-inflammatory effects, likely due to electron-withdrawing substituents enhancing binding to inflammatory targets .

Enzyme Inhibition :

- Ethyl-thio benzimidazolyl derivatives (e.g., 228 ) demonstrated potent α-glucosidase inhibition, attributed to the benzimidazole-thioether moiety’s electron-rich structure .

Antimicrobial Activity: Thiazolidinone derivatives (e.g., 4a-e) exhibited moderate activity, suggesting that heterocyclic rings (e.g., thiazolidinone) enhance interactions with microbial enzymes .

Structural Insights :

- Crystal structures of analogs like ZIYSOR highlight the role of hydrogen bonding and π-π stacking in stabilizing molecular conformations, which may influence biological activity .

Structure-Activity Relationship (SAR)

- Electron-Donating Groups: 4-Methylphenoxy (target compound) and 4-methoxy groups (ZIYSOR) may enhance solubility and reduce toxicity.

- Aromatic Aldehyde Substituents :

- Electron-withdrawing groups (e.g., -Cl in 9d ) improve anti-inflammatory activity.

- Extended conjugation (e.g., cinnamylidene in the target compound) may increase lipophilicity and target affinity.

- Heterocyclic Moieties: Thiazolidinones (e.g., 4a-e) and benzimidazoles (e.g., 228) introduce additional pharmacophoric elements, broadening activity spectra.

Biological Activity

2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide, with the chemical formula C18H18N2O2 and CAS Number 308134-57-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to a propenylidene structure, which is known to influence its biological interactions. The presence of the 4-methylphenoxy group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of hydrazides have been shown to inhibit cell proliferation in various cancer cell lines. Although specific data for this compound is limited, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines such as COLO205 and H460 .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 4-PQ Derivative | COLO205 | 0.32 |

| 4-PQ Derivative | H460 | 0.89 |

| Other Hydrazide Derivatives | Various Cell Lines | <1 |

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. These studies suggest that such compounds can act as multi-target inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. The anti-inflammatory potential is attributed to their ability to modulate pathways associated with prostaglandin synthesis .

Table 2: Summary of Anti-inflammatory Properties

| Compound Name | Target Enzyme | Activity Level |

|---|---|---|

| Multi-target Hydrazones | COX-2 | Moderate to High |

| Multi-target Hydrazones | LOX | Moderate |

The mechanisms underlying the biological activities of hydrazides like this compound are likely multifaceted:

- Inhibition of Cell Proliferation : By interfering with critical signaling pathways in cancer cells.

- Modulation of Inflammatory Pathways : Through inhibition of key enzymes such as COX and LOX, reducing the production of pro-inflammatory mediators.

Case Studies

A notable case study involved the synthesis and evaluation of various hydrazone derivatives, including those structurally related to our compound of interest. These derivatives were assessed for their cytotoxicity against several cancer cell lines using MTT assays, revealing promising results that warrant further investigation into their structure-activity relationships (SARs) .

Pharmacokinetic Properties

Preliminary assessments indicate that compounds like this compound may possess favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, detailed pharmacokinetic studies specific to this compound are still required for a comprehensive understanding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 2-(4-methylphenoxy)acetohydrazide is reacted with 3-phenyl-2-propenal (cinnamaldehyde derivative) in a 1:1 molar ratio under reflux in a methanol/chloroform mixture (1:1 v/v) with catalytic acetic acid. The reaction is monitored via TLC, and the product is isolated by precipitation in ice-cold water followed by recrystallization from methanol (yield ~85–91%) .

- Optimization : Adjusting reaction time (4–6 hours), temperature (reflux at ~70°C), and solvent polarity (e.g., ethanol instead of methanol) can improve purity and yield.

Q. How is the structure of this compound validated in crystallographic and spectroscopic studies?

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) confirms molecular geometry, bond lengths, and angles. For example, the hydrazone moiety typically shows an E-configuration around the C=N bond .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the methylphenoxy group (δ ~2.3 ppm for CH₃), aromatic protons (δ ~6.8–7.5 ppm), and hydrazone NH (δ ~10.2 ppm).

- IR : Stretching bands for C=O (~1650 cm⁻¹) and N–H (~3200 cm⁻¹) .

Q. What preliminary biological assays are used to screen its activity?

- Antimicrobial : Agar diffusion assays against E. coli or Xanthomonas campestris to assess zone-of-inhibition metrics .

- Enzyme Inhibition : Fluorometric assays (e.g., α-glucosidase inhibition via IC₅₀ determination using p-nitrophenyl glucopyranoside as substrate) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antiviral vs. anticancer) be resolved across studies?

- Data Analysis :

Compare assay conditions: Cell lines (e.g., C6 glioma vs. A549 lung cancer), incubation times, and compound concentrations (e.g., IC₅₀ values from 3.23 μM to 10.7 μg/mL) .

Validate purity via HPLC and elemental analysis to rule out impurities affecting results .

Use molecular docking (e.g., AutoDock Vina) to identify target specificity, such as binding to viral capsid proteins vs. human kinases .

Q. What strategies optimize the compound’s selectivity for cancer cells over healthy cells?

- Experimental Design :

- Perform MTT assays on paired cell lines (e.g., HT-29 colorectal cancer vs. NIH3T3 fibroblasts) to calculate selectivity indices (SI = IC₅₀ healthy / IC₅₀ cancer) .

- Modify substituents: Introduce electron-withdrawing groups (e.g., –Cl, –Br) on the phenyl ring to enhance cytotoxicity selectively .

Q. How is computational chemistry applied to predict its mechanism of action?

- Methods :

Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites .

Molecular Dynamics (MD) : Simulate binding stability with targets like procaspase-3 or MAO enzymes over 100-ns trajectories .

QSAR Models : Corrogate substituent effects (e.g., –OCH₃ vs. –NO₂) with bioactivity data to design derivatives with improved potency .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Challenges :

- Crystal twinning or disorder in the propenylidene moiety due to conformational flexibility .

- Solutions :

- Use high-resolution data (≤0.8 Å) and SHELXD for twin refinement.

- Apply restraints to thermal parameters of disordered atoms .

Methodological Notes

- Synthetic Reproducibility : Always confirm reactant stoichiometry and anhydrous conditions to avoid side products like unreacted hydrazide .

- Bioassay Validation : Include positive controls (e.g., acarbose for α-glucosidase, paclitaxel for cytotoxicity) to benchmark activity .

- Data Reporting : Adhere to CCDC standards for crystallographic data deposition (e.g., CCDC 1402717 for analogous structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.